molecular formula C17H13Cl2NO2S B7456766 4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide

4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide

Cat. No.: B7456766
M. Wt: 366.3 g/mol
InChI Key: DKPPCPZLNMBMHO-UHFFFAOYSA-N
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Description

4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with a sulfonamide group, and two chlorine atoms attached to the aromatic rings. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: Another chlorinated aromatic compound with different functional groups.

    Cyazofamid: A sulfonamide fungicide with a different substitution pattern on the aromatic ring.

Uniqueness

4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both naphthalene and sulfonamide groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-chloro-N-(3-chloro-4-methylphenyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2S/c1-11-6-7-12(10-16(11)19)20-23(21,22)17-9-8-15(18)13-4-2-3-5-14(13)17/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPPCPZLNMBMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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